C.I. Food Black 2 is classified as an azo dye due to the presence of one or more azo groups (-N=N-) in its molecular structure. Azo dyes are characterized by their vivid colors and are widely used in various industries due to their ability to form covalent bonds with substrates, which enhances their stability and effectiveness as colorants . This compound is primarily derived from the diazotization of aromatic amines, specifically 4-aminobenzenesulfonic acid, followed by coupling reactions with naphthalene derivatives.
The synthesis of C.I. Food Black 2 involves a series of diazotization and coupling reactions:
The industrial production typically employs batch processes under controlled conditions to maximize yield and purity.
C.I. Food Black 2 has a complex molecular structure characterized by multiple sulfonic acid groups and azo linkages that contribute to its color properties:
Spectroscopic techniques such as UV-visible spectroscopy and nuclear magnetic resonance spectroscopy are commonly used to characterize the molecular structure and confirm the presence of functional groups .
C.I. Food Black 2 can undergo various chemical reactions:
The primary target of C.I. Food Black 2 is visual perception; it enhances the aesthetic appeal of food products and other applications through its color properties.
The mechanism involves the interaction of C.I. Food Black 2 with light, where specific wavelengths are absorbed due to its structural characteristics. The azo groups play a crucial role in this interaction, contributing to the dye's ability to absorb visible light and thus imparting a black color.
C.I. Food Black 2 exhibits several notable physical and chemical properties:
C.I. Food Black 2 is utilized across various industries:
The versatility of C.I. Food Black 2 makes it a valuable compound across these sectors, contributing significantly to product aesthetics and consumer acceptance .
C.I. Food Black 2, systematically named tetrasodium 6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulfonate, is a synthetic tetra-anionic diazo dye. Its molecular formula is C₂₆H₁₅N₅Na₄O₁₃S₄, with a molar mass of 825.63 g·mol⁻¹ [3]. The structure comprises two linked naphthalene systems: one amino-hydroxy substituted naphthalenedisulfonic acid unit and one naphthalene ring bearing an additional azo-linked benzenesulfonic acid group. This architecture results in four sulfonate groups (–SO₃⁻), neutralized as tetrasodium salts, which confer high water solubility. The extensive conjugated π-system across the two azo bonds (–N=N–) and aromatic frameworks is responsible for its intense black hue. The positioning of sulfonate groups at the 2,7-positions on the amino-hydroxy-naphthalene core and the 7-position on the adjacent naphthalene ensures charge delocalization and steric accessibility for solvation [3].
Spectroscopic techniques provide critical insights into the structural and electronic features of C.I. Food Black 2:
Ultraviolet-Visible (UV-Vis) Spectroscopy: This dye exhibits a broad absorption spectrum between 500–600 nm due to its extended chromophore. The absorption profile shifts bathochromically (red shift) with increasing pH, attributable to deprotonation of the phenolic hydroxy group (pKₐ ~10). This property allows UV-Vis to monitor pH-dependent conformational changes and dye aggregation states in solution [4].
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative-ion mode is ideal for characterizing polysulfonated dyes. For C.I. Food Black 2, ESI-MS generates multicharged ions like [M−4Na]⁴⁻ and [M−3Na]³⁻, confirming its molecular weight (825.63 Da) and the presence of four sulfonate groups. The high signal intensity of decationized ions without fragmentation simplifies molecular weight validation and impurity detection in synthetic mixtures [7].
Raman Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) enables trace analysis of this dye by amplifying signals from its azo bonds (characteristic peaks at 1390 cm⁻¹ and 1440 cm⁻¹) and sulfonate groups (1040 cm⁻¹). SERS coupled with microfluidics allows for detecting structural analogs in complex matrices, though matrix interference remains a challenge for quantitative analysis [4].
Nuclear Magnetic Resonance (NMR): While not explicitly reported for this compound, ¹H/¹³C NMR principles for sulfonated dyes predict signals indicative of structural symmetry. The naphthalene protons would resonate at δ 7.0–9.0 ppm, while the azo-bonded aromatic hydrogens appear downfield. NMR can resolve positional isomers by distinguishing sulfonate placement and amino-hydroxy substitution patterns [5].
Table 1: Key Spectroscopic Signatures of C.I. Food Black 2
Technique | Key Features | Structural Insights |
---|---|---|
UV-Vis | λₘₐₓ: 500–600 nm; pH-dependent shifts | Chromophore conjugation; phenolic pKₐ |
ESI-MS (negative) | [M−4Na]⁴⁻ (m/z 184.5); [M−3Na]³⁻ (m/z 246.0) | Molecular weight; sulfonate count |
SERS | Azo bonds: 1390 cm⁻¹, 1440 cm⁻¹; sulfonates: 1040 cm⁻¹ | Azo/conjugate integrity; trace detection |
NMR (predicted) | Naphthalene H: δ 7.0–9.0 ppm; azo-linked H: >δ 8.0 ppm | Substituent positions; symmetry |
C.I. Food Black 2 can exhibit positional isomers arising from sulfonate group placement or azo-bond regiochemistry. For example:
Conformational stability is influenced by:
The four sulfonic acid groups (–SO₃H), present as tetrasodium salts (–SO₃Na), define the dye’s physicochemical behavior:
Table 2: Sulfonic Acid Group Contributions to Dye Behavior
Property | Influence of Sulfonate Groups | Consequence |
---|---|---|
Solubility | Hydrophilic counterions (Na⁺) shield charge; hydration shell formation | >500 g/L solubility in water |
Aggregation | Charge screening at high ionic strength promotes π-stacking | Hypsochromic UV shifts; reduced diffusion |
pH Sensitivity | pKₐ <1.0 for –SO₃H; pKₐ ~10.0 for Ar–OH | Charge stability at pH 2–12; anionic repulsion |
Reactivity | Electrophilic sites blocked; nucleophilic substitution inhibited | Resistance to hydrolysis; thermal stability up to 250°C |
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